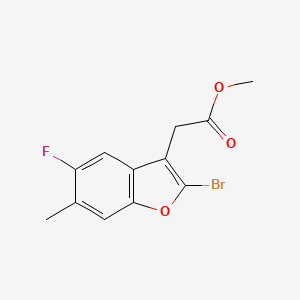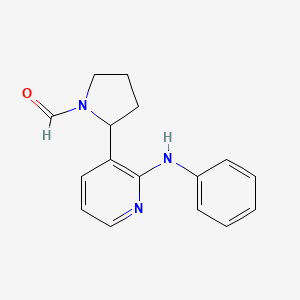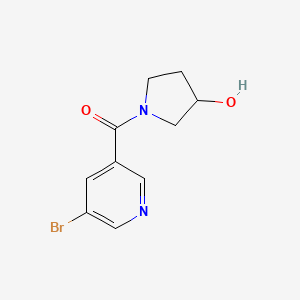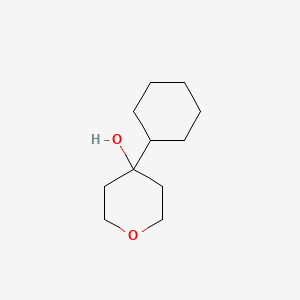
4-Cyclohexyltetrahydro-2H-pyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H20O2 It is a derivative of tetrahydropyran, featuring a cyclohexyl group attached to the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst. Common catalysts used for this reaction include platinum or palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to ensure complete hydrogenation of the dihydropyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of high-throughput screening techniques can optimize catalyst selection and reaction parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of cyclohexyl-tetrahydropyranone.
Reduction: Formation of cyclohexyl-tetrahydropyranol derivatives.
Substitution: Formation of cyclohexyl-tetrahydropyran derivatives with various functional groups.
Scientific Research Applications
4-Cyclohexyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 4-Cyclohexyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the cyclohexyl group.
4-Hydroxy-tetrahydropyran: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group but lacks the tetrahydropyran ring.
Uniqueness
4-Cyclohexyltetrahydro-2H-pyran-4-OL is unique due to the combination of the cyclohexyl group and the tetrahydropyran ring. This dual structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-cyclohexyloxan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2 |
InChI Key |
QIJBJXYARILRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
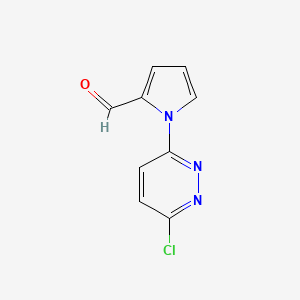
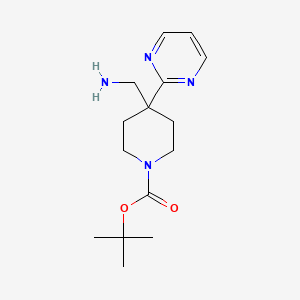
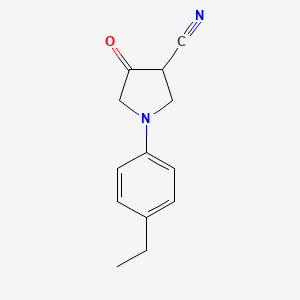
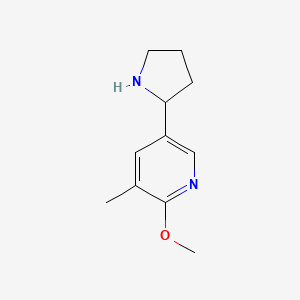
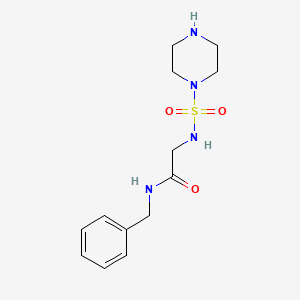
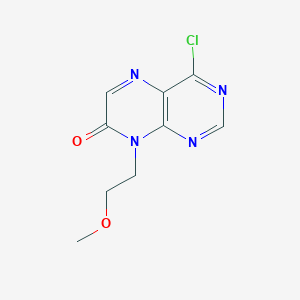
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)
